molecular formula C14H22O3 B8033117 2,4-Dibutoxyphenol

2,4-Dibutoxyphenol

Cat. No.: B8033117
M. Wt: 238.32 g/mol
InChI Key: HNCLKQFJGBPYIX-UHFFFAOYSA-N
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Description

2,4-Dibutoxyphenol is a phenolic derivative characterized by two butoxy (-OCH₂CH₂CH₂CH₃) groups substituted at the 2- and 4-positions of the benzene ring. This structural configuration confers distinct physicochemical properties, such as increased lipophilicity compared to unsubstituted phenol or analogs with smaller substituents. The butoxy groups likely enhance solubility in organic solvents and reduce aqueous solubility, impacting environmental persistence and biological interactions .

Properties

IUPAC Name

2,4-dibutoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11,15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCLKQFJGBPYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibutoxyphenol can be synthesized through the alkylation of 2,4-dihydroxyphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2,4-Dihydroxyphenol+2Butyl Bromide2,4-Dibutoxyphenol+2Hydrobromic Acid\text{2,4-Dihydroxyphenol} + 2 \text{Butyl Bromide} \rightarrow \text{2,4-Dibutoxyphenol} + 2 \text{Hydrobromic Acid} 2,4-Dihydroxyphenol+2Butyl Bromide→2,4-Dibutoxyphenol+2Hydrobromic Acid

Industrial Production Methods: Industrial production of 2,4-Dibutoxyphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibutoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to corresponding hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

2,4-Dibutoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibutoxyphenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphenol A (BPA)

  • Structure : BPA contains two para-hydroxyphenyl groups linked by a propane-2,2-diyl bridge.
  • Molecular Formula : C₁₅H₁₆O₂; Molecular Weight : 228.29 g/mol .
  • Applications : Widely used in polycarbonate plastics and epoxy resins.
  • Key Differences: BPA’s bridged structure increases rigidity and thermal stability, whereas 2,4-Dibutoxyphenol’s linear butoxy chains enhance flexibility and lipophilicity. BPA is a known endocrine disruptor , while 2,4-Dibutoxyphenol’s toxicity remains understudied.

4,4’-Sulfonyldiphenol

  • Structure: Two phenol groups connected by a sulfonyl (-SO₂-) bridge.
  • Molecular Formula : C₁₂H₁₀O₄S; Molecular Weight : 250.27 g/mol .
  • Applications : High-performance polymers (e.g., polysulfones).
  • Key Differences: The sulfonyl group is electron-withdrawing, reducing phenolic acidity compared to 2,4-Dibutoxyphenol’s electron-donating butoxy groups. Sulfonyldiphenol exhibits higher thermal stability due to its rigid aromatic-sulfonyl backbone .

Halogenated Phenols (e.g., Triclosan)

  • Structure: 5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan) features chlorine substituents.
  • Molecular Formula : C₁₂H₇Cl₃O₂; Molecular Weight : 289.54 g/mol .
  • Applications : Antimicrobial agent in consumer products.
  • Key Differences: Chlorine substituents increase oxidative stability and antimicrobial efficacy compared to butoxy groups. Triclosan’s ecotoxicity is well-documented , whereas 2,4-Dibutoxyphenol’s environmental impact is uncharacterized.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Water Solubility Key Applications
2,4-Dibutoxyphenol 2,4-di-OBut C₁₄H₂₂O₃ 262.32* Low Stabilizers, intermediates
Bisphenol A (BPA) 4,4’-(propane-2,2-diyl) C₁₅H₁₆O₂ 228.29 120–300 mg/L Plastics, resins
4,4’-Sulfonyldiphenol 4,4’-SO₂ C₁₂H₁₀O₄S 250.27 ~1 g/L High-temperature polymers
Triclosan 5-Cl, 2,4-diCl-phenoxy C₁₂H₇Cl₃O₂ 289.54 10–12 mg/L Antimicrobial agents

Table 2. Toxicity and Regulatory Status

Compound Ecotoxicity Profile Regulatory Status
2,4-Dibutoxyphenol Limited data Not regulated under REACH
BPA Endocrine disruptor Restricted in EU (ECHA)
Triclosan Bioaccumulative, toxic to algae Banned in some consumer products

Research Findings and Implications

  • Synthetic Utility: Unlike BPA or sulfonyldiphenol, 2,4-Dibutoxyphenol lacks a bridging group, limiting its use in polymer backbones but making it suitable for surface modifications or as a solubilizing agent .

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